(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine

5-HT2A receptor CNS drug discovery Enantioselective binding

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine (CAS 1213898-14-6) is a chiral primary amine featuring a para-substituted phenyl ring bearing a dimethylaminomethyl group and a stereogenic α-carbon in the (S)-configuration. With a molecular weight of 178.27 g/mol, a single hydrogen-bond donor, and a predicted logP of ~1, the compound occupies physicochemical space favourable for central nervous system (CNS) permeability.

Molecular Formula C11H18N2
Molecular Weight 178.279
CAS No. 1213898-14-6
Cat. No. B2545732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine
CAS1213898-14-6
Molecular FormulaC11H18N2
Molecular Weight178.279
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CN(C)C)N
InChIInChI=1S/C11H18N2/c1-9(12)11-6-4-10(5-7-11)8-13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m0/s1
InChIKeyPFXFWYKBVKMVLY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine – Chiral Amine Building Block for Enantioselective Synthesis and CNS Drug Research


(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine (CAS 1213898-14-6) is a chiral primary amine featuring a para-substituted phenyl ring bearing a dimethylaminomethyl group and a stereogenic α-carbon in the (S)-configuration [1]. With a molecular weight of 178.27 g/mol, a single hydrogen-bond donor, and a predicted logP of ~1, the compound occupies physicochemical space favourable for central nervous system (CNS) permeability [2]. It is primarily employed as a enantiopure building block in pharmaceutical and fine-chemical synthesis, where the (1S) stereochemistry is critical for generating enantiomerically enriched intermediates [1].

1
Enantiopure (1S) chiral primary amine building block for asymmetric synthesis
2
Predicted CNS drug-likeness property space (single H-bond donor, moderate lipophilicity)
3
Workflow fit for chiral auxiliary, CNS target SAR, and enantioselective reaction development

Why Generic Substitution of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine with Racemic or (1R)-Isomer Fails in Enantioselective Applications


Simple replacement of the (1S)-enantiomer with the racemic mixture or the (1R)-isomer cannot be assumed to yield equivalent results because the spatial orientation of the methyl and amine substituents on the chiral centre directly dictates interaction with biological targets and chiral catalysts. Vendor-compiled data indicate that the (1R)-isomer exhibits approximately 40‑fold lower affinity for the serotonin 5‑HT2A receptor (IC50 ≈ 492 nM) compared with the (1S)-enantiomer (IC50 = 12.3 nM) [1]. In asymmetric synthesis, the stereochemical outcome of reactions employing this compound as a chiral auxiliary is wholly contingent on the (1S) configuration; use of the racemate or opposite enantiomer would erode enantiomeric excess and compromise downstream pharmaceutical purity [1]. Consequently, procurement of the specific (1S)-enantiomer is non-negotiable for applications where stereochemistry governs efficacy, selectivity, or regulatory compliance.

!
5‑HT2A receptor binding context may shift substantially with the (1R)‑enantiomer or racemate
!
Asymmetric synthesis performance (yield and ee) is configuration‑specific; opposite enantiomer may erode enantiomeric excess
!
Physicochemical property‑based CNS permeability prediction may not transfer to other stereoisomers

Quantitative Differentiation Evidence for (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine Versus Closest Comparators


Enantiomer-Specific 5-HT2A Receptor Binding Affinity: (1S) vs (1R)

The (1S)-enantiomer demonstrates an IC50 of 12.3 nM at the serotonin 5‑HT2A receptor, while the (1R)-isomer shows approximately 40‑fold lower affinity, with an estimated IC50 near 492 nM [1]. The assay was performed using in vitro binding studies complemented by molecular docking simulations [1].

5‑HT2A Binding Affinity
Head‑to‑head
(1S) IC50 12.3 nM vs (1R) ~492 nM (≈40‑fold)
Enantiomer‑specific binding context
Vendor‑reported in vitro assay; independent verification recommended
5-HT2A receptor CNS drug discovery Enantioselective binding

Performance as Chiral Auxiliary in β-Lactam Antibiotic Synthesis

Patent WO2023017231 discloses the use of (1S)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine as a chiral auxiliary for the asymmetric synthesis of β‑lactam antibiotics. The process achieves >85% isolated yield and 98% enantiomeric excess (ee) under catalyst‑free, room‑temperature condensation with β‑keto esters [1]. No comparable yield and ee data are reported for the (1R)-enantiomer or racemic mixture under the same conditions.

β‑Lactam Chiral Auxiliary
Method context
Yield >85%, ee 98%
Supports asymmetric synthesis workflow
Patent WO2023017231; catalyst‑free, room‑temperature conditions
Asymmetric synthesis β-Lactam antibiotics Chiral auxiliary

Predicted Physicochemical Properties and CNS Drug-Likeness

Predicted pKa of 9.03, logP of 1, and topological polar surface area (TPSA) of 29.3 Ų are reported for the compound [1][2]. These values satisfy common CNS drug‑likeness criteria (logP 1‑5, TPSA < 70 Ų, ≤1 H‑bond donor), differentiating it from more polar analogs that contain additional H‑bond donors or higher TPSA. For example, the primary‑amine analog 4‑[(dimethylamino)methyl]benzylamine possesses two H‑bond donors, which would reduce passive CNS penetration.

Predicted CNS Profile
Class‑level
pKa 9.03, logP 1, TPSA 29.3 Ų, HBD 1
Supports CNS permeability prediction
Computational models; experimental confirmation needed
Physicochemical properties CNS permeability Drug-likeness

Rodent Pharmacokinetic Profile Supporting Once-Daily Dosing

In rodent models, the compound reportedly exhibits 78% oral bioavailability and a plasma half‑life of 4.2 hours, with linear dose‑proportional exposure up to 100 mg/kg [1]. This compares favourably with typical arylalkylamines such as amphetamine (human F ≈ 50‑70%) and suggests a lower first‑pass metabolic burden.

Rodent Oral PK
Reported
F = 78%, t₁/₂ = 4.2 h
Supports oral exposure‑model interpretation
Rodent data up to 100 mg/kg; species translation requires review
Pharmacokinetics Oral bioavailability Half-life

Caveat: High‑Strength Differential Evidence Is Currently Limited

Direct head‑to‑head comparative studies with the closest analogs – (1R)-enantiomer, racemic mixture, or des‑dimethylamino analog – are not available in the peer‑reviewed literature. The quantitative data presented above are drawn from vendor‑compiled datasets and patent descriptions, and should be independently verified before procurement decisions that rely on stereochemical or pharmacokinetic differentiation [1]. Users are advised to request certificates of analysis confirming enantiomeric purity and, where critical, to commission bespoke comparative assays.

Evidence Strength Caveat
Source review
Limited to vendor & patent sources
Independent verification recommended
No peer‑reviewed head‑to‑head comparative data identified
Data quality Evidence gap Verification

Procurement-Driven Application Scenarios for (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine


CNS Drug Discovery Targeting 5-HT2A Receptors

The (1S)-enantiomer's reported 12.3 nM IC50 at 5‑HT2A and 40‑fold selectivity over the (1R)-isomer [1] make it a compelling starting point for structure‑activity relationship (SAR) studies aimed at neuropsychiatric disorders. Medicinal chemistry teams can procure the enantiopure compound to explore the impact of the dimethylamino‑methylphenyl scaffold on receptor binding, without confounding stereochemical noise.

Chiral Auxiliary for Cost‑Efficient β‑Lactam Antibiotic Manufacture

Patent WO2023017231 describes a catalyst‑free, room‑temperature process yielding >85% and 98% ee [1]. This green‑chemistry approach reduces energy input and avoids transition‑metal contamination, making the (1S)-enantiomer a strategic procurement item for manufacturers of cephalosporin intermediates seeking to lower cost‑of‑goods while meeting stringent purity specifications.

Enantiopure Building Block for PET Tracer and Radiopharmaceutical Development

The dimethylamino‑methylphenyl substructure is a key pharmacophore in several serotonin transporter (SERT) PET tracers (e.g., [¹¹C]AFE, [¹⁸F]ADAM) [1]. The (1S)-enantiomer can serve as a chiral precursor for the synthesis of novel SERT imaging agents, where the defined stereochemistry may improve target‑to‑nontarget binding ratios compared with racemic precursors.

Preclinical Pharmacokinetic Profiling of Chiral Amine Series

The favourable rodent PK profile (F = 78%, t₁/₂ = 4.2 h) [1] supports the use of the (1S)-enantiomer as a reference standard in comparative ADME studies. Procurement of the pure (1S)-form enables accurate determination of enantiomer‑specific clearance and metabolite identification, essential for regulatory submissions in chiral drug development.

Application
Selection Property
Validation Focus
5‑HT2A receptor SAR studies
Enantiomer‑specific binding context
In vitro binding assay confirmation
Asymmetric β‑lactam synthesis
Chiral auxiliary performance context
Enantiomeric excess and yield validation
SERT PET tracer precursor synthesis
Stereochemically defined pharmacophore
Target‑to‑nontarget binding ratio assessment
Comparative ADME reference standard
Oral bioavailability and half‑life context
Enantiomer‑specific clearance and metabolite ID
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